molecular formula C7H6N2O3 B13808184 Methanone,3-isoxazolyl-4-isoxazolyl-(9ci)

Methanone,3-isoxazolyl-4-isoxazolyl-(9ci)

Cat. No.: B13808184
M. Wt: 166.13 g/mol
InChI Key: UUQQSFYXFLIJFR-UHFFFAOYSA-N
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Description

Methanone,3-isoxazolyl-4-isoxazolyl-(9ci) is a chemical compound with the molecular formula C7H4N2O3 and a molecular weight of 164.12 g/mol . This compound is characterized by the presence of two isoxazole rings attached to a methanone group. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The unique structure of Methanone,3-isoxazolyl-4-isoxazolyl-(9ci) makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone,3-isoxazolyl-4-isoxazolyl-(9ci) typically involves the reaction of appropriate isoxazole derivatives with a methanone precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of Methanone,3-isoxazolyl-4-isoxazolyl-(9ci) may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methanone,3-isoxazolyl-4-isoxazolyl-(9ci) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted isoxazole derivatives .

Scientific Research Applications

Methanone,3-isoxazolyl-4-isoxazolyl-(9ci) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone,3-isoxazolyl-4-isoxazolyl-(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Methanone,3-isoxazolyl-4-isoxazolyl-(9ci) can be compared with other similar compounds, such as:

    Methanone,3-isoxazolyl-5-isoxazolyl: Similar structure but with a different substitution pattern on the isoxazole rings.

    Methanone,4-isoxazolyl-5-isoxazolyl: Another isomer with a different arrangement of the isoxazole rings.

    Methanone,3-isoxazolyl-4-pyrazolyl: Contains a pyrazole ring instead of one of the isoxazole rings.

The uniqueness of Methanone,3-isoxazolyl-4-isoxazolyl-(9ci) lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

3-(5H-1,2-oxazol-2-yl)-1,2-oxazole-4-carbaldehyde

InChI

InChI=1S/C7H6N2O3/c10-4-6-5-11-8-7(6)9-2-1-3-12-9/h1-2,4-5H,3H2

InChI Key

UUQQSFYXFLIJFR-UHFFFAOYSA-N

Canonical SMILES

C1C=CN(O1)C2=NOC=C2C=O

Origin of Product

United States

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